
Trityl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trityl hydroperoxide can be synthesized through the reaction of triphenylmethanol with hydrogen peroxide. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the hydroperoxide. The general reaction is as follows:
(C6H5)3COH+H2O2→(C6H5)3COOH+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of triphenylmethanol with hydrogen peroxide under controlled conditions to ensure safety and yield.
Chemical Reactions Analysis
Types of Reactions: Trityl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: Under certain conditions, this compound can be reduced to triphenylmethanol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically require nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized.
Reduction: The primary product is triphenylmethanol.
Substitution: The products vary based on the substituent introduced.
Scientific Research Applications
Trityl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its stability makes it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as a stabilizer in some chemical processes.
Mechanism of Action
The mechanism by which trityl hydroperoxide exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
Comparison with Similar Compounds
Benzoyl Peroxide: Another organic peroxide used as an oxidizing agent and in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl Peroxide: A radical initiator in polymerization reactions.
Uniqueness of Trityl Hydroperoxide: this compound is unique due to its stability and the presence of three phenyl groups, which provide steric protection and enhance its reactivity in specific reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
4198-93-0 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
[hydroperoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
ILNQBWPWHQSSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


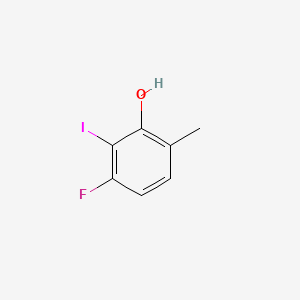
![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)

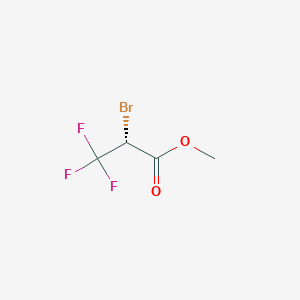
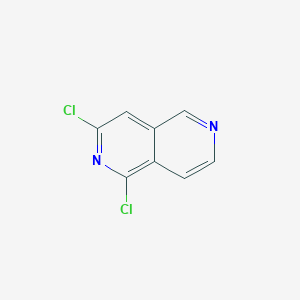
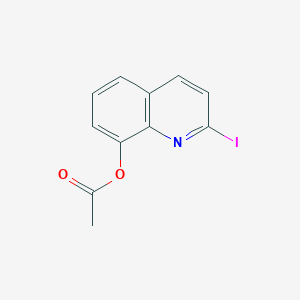

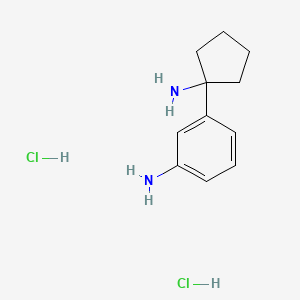
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)
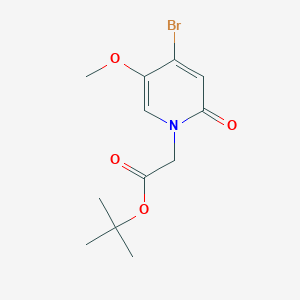
![[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
